(-)-Hinesol
Description
Historical Context of Hinesol (B1673248) Discovery and Initial Investigations
The discovery of hinesol is rooted in the exploration of natural products from medicinal plants. It was identified as a key component of the essential oil extracted from the rhizome of Atractylodes lancea (Thunb.) DC. nih.govnih.gov Early investigations into this compound, dating back several decades, were primarily focused on its isolation, purification, and the complex task of elucidating its chemical structure. The unique spiro[4.5]decane framework of hinesol presented a considerable challenge to chemists of the time, stimulating interest in the development of synthetic strategies to replicate this natural product. acs.orgcdnsciencepub.com Initial biological studies also explored its traditional uses, with some early research pointing towards its spasmolytic activities. nih.gov These foundational studies paved the way for a more in-depth exploration of its chemical properties and biological functions.
Significance of Sesquiterpenoids in Natural Products Chemistry and Chemical Biology
Hinesol belongs to the vast and structurally diverse class of natural products known as sesquiterpenoids. nih.gov These 15-carbon isoprenoid compounds are secondary metabolites found predominantly in higher plants, but also in fungi and marine organisms. mdpi.comresearchgate.netrsc.org The significance of sesquiterpenoids in natural products chemistry and chemical biology is immense, owing to their wide array of complex carbon skeletons and their extensive range of biological activities. mdpi.comnih.govnih.gov
Sesquiterpenoids have been a rich source of lead compounds in drug discovery, demonstrating a variety of pharmacological effects. nih.govelsevier.com Their biological activities are diverse and include:
Anticancer properties: Many sesquiterpenoids have been shown to possess cytotoxic activity against various cancer cell lines. elsevier.comtandfonline.com
Anti-inflammatory effects: This class of compounds is known to modulate inflammatory pathways. researchgate.netmdpi.com
Antimicrobial and antiviral activities: Sesquiterpenoids have demonstrated efficacy against a range of pathogens. mdpi.comrsc.org
The structural complexity and chemical diversity of sesquiterpenoids make them fascinating targets for total synthesis, driving innovation in synthetic organic chemistry. nih.gov Furthermore, they serve as valuable molecular probes for investigating fundamental biological processes. elsevier.com
Scope and Objectives of Current Hinesol Research Paradigms
Contemporary research on hinesol is largely concentrated on its potential as a therapeutic agent, with a particular focus on oncology. The primary objectives of current research paradigms are to elucidate the molecular mechanisms underlying its biological activities and to explore its synthetic accessibility.
Key Areas of Current Hinesol Research:
| Research Area | Key Findings and Objectives |
| Anticancer Activity | Investigations are focused on hinesol's ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govnih.gov |
| Molecular Mechanism of Action | A significant portion of research is dedicated to understanding how hinesol exerts its effects at a molecular level, particularly its interaction with cellular signaling pathways. nih.govresearchgate.net |
| Total Synthesis | Organic chemists are actively developing and refining synthetic routes to produce hinesol and its analogs in the laboratory. acs.orgcdnsciencepub.comjlu.edu.cnresearchgate.netcdnsciencepub.com |
Detailed research has revealed that hinesol's anticancer effects are linked to the induction of apoptosis (programmed cell death). nih.gov Studies on human leukemia HL-60 cells have shown that hinesol treatment leads to characteristic apoptotic features like nuclear and DNA fragmentation. nih.gov The growth-inhibitory and apoptosis-inducing activities of hinesol in these leukemia cells were found to be more potent than those of β-eudesmol, another sesquiterpenoid isolated from the same plant. nih.gov
Further mechanistic studies have identified specific signaling pathways modulated by hinesol. In leukemia cells, hinesol has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govresearchgate.net In non-small cell lung cancer (NSCLC) cells, hinesol's antitumor effects are mediated by the downregulation of the MEK/ERK and NF-κB pathways. nih.govmedchemexpress.commedchemexpress.com This modulation of key signaling cascades leads to cell cycle arrest at the G0/G1 phase and the induction of apoptosis. nih.govmedchemexpress.com
The total synthesis of hinesol remains an active area of research. acs.orgcdnsciencepub.comjlu.edu.cn The development of efficient and stereoselective synthetic routes is crucial for producing sufficient quantities of hinesol for further biological evaluation and for creating structural analogs with potentially enhanced activity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6,10-dimethylspiro[4.5]dec-9-en-3-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWHTQRTTHCUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C12CCC(C2)C(C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90874757 | |
| Record name | TERPENE-3197-25 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90874757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59331-07-6 | |
| Record name | Hinesol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Natural Occurrence and Distribution of Hinesol
Botanical Sources and Chemodiversity within Genera (Atractylodes lancea, Atractylodes chinensis)
Hinesol (B1673248) is a characteristic constituent of the essential oil extracted from the rhizomes of Atractylodes lancea and Atractylodes chinensis. nih.govnih.govffhdj.com The chemical composition of the essential oil, however, exhibits significant variation, leading to the classification of different chemotypes within the same species. This chemodiversity is primarily characterized by the relative concentrations of major sesquiterpenoids, including hinesol.
In Atractylodes lancea, two distinct chemotypes have been identified based on their volatile organic compound profiles. nih.govfrontiersin.org The "Hubei Chemotype" (HBA) is distinguished by high concentrations of hinesol and β-eudesmol, with lower levels of atractylon (B190628) and atractylodin (B190633). nih.govfrontiersin.orgresearchgate.net Conversely, the "Maoshan Chemotype" (MA) is characterized by high levels of atractylon and atractylodin and lower amounts of hinesol and β-eudesmol. nih.govfrontiersin.org This chemical differentiation is a critical factor in the quality evaluation of the crude drug derived from these plants. semanticscholar.org
Similarly, Atractylodes chinensis is also a significant source of hinesol. nih.govffhdj.com Both A. lancea and A. chinensis are characterized by high contents of atractylodin, β-eudesmol, and hinesol, while being relatively poor in atractylon. nih.gov The chemical profiles of wild-grown A. lancea have shown that hinesol can be a major component of the essential oil, with one study reporting it to be as high as 68.5%, followed by β-eudesmol (13.1%). nih.gov
The following table summarizes the key chemical constituents of the different chemotypes of Atractylodes lancea.
| Chemotype | Major Compounds | Minor Compounds |
| Hubei Chemotype (HBA) | Hinesol, β-eudesmol | Atractylon, Atractylodin |
| Maoshan Chemotype (MA) | Atractylon, Atractylodin | Hinesol, β-eudesmol |
Geographic Variation in Hinesol Accumulation and Chemotypes
The accumulation of hinesol and the geographical distribution of Atractylodes chemotypes are closely linked. The Hubei Chemotype (HBA) of A. lancea, rich in hinesol, is predominantly found in the south-central regions of China, including the provinces of Hubei, Anhui, and Shaanxi, as well as the western part of Henan. nih.govfrontiersin.orgresearchgate.net In contrast, the Maoshan Chemotype (MA), with its lower hinesol content, is distributed in northern regions such as Jiangsu, Shandong, Shanxi, Hebei, and Inner Mongolia. nih.govfrontiersin.orgresearchgate.net
This geographical differentiation is a significant factor in the traditional assessment of the quality of the medicinal herb. frontiersin.org For instance, samples of A. lancea with high relative contents of hinesol (over 40%) have been specifically sourced from locations like Shangluo in Shaanxi Province, Nanyang in Henan Province, and Shiyan in Hubei Province, all of which are geographically close. nih.gov Research combining gas chromatography-mass spectrometry (GC-MS) with chemical pattern recognition has successfully been used to trace the geographic origin of cultivated A. lancea based on the profile of its essential oils, with hinesol being a key marker for distinguishing between different production areas. nih.gov
Studies have suggested that these geographical variations in chemical composition are primarily a reflection of genetic variability within the species. nih.gov While environmental factors do play a role, the genetic makeup of the plant appears to be the dominant factor in determining the chemotype. nih.govproquest.com
The table below illustrates the geographical distribution of the two primary chemotypes of Atractylodes lancea in China.
| Chemotype | Predominant Geographical Distribution |
| Hubei Chemotype (HBA) | Hubei, Anhui, Shaanxi, West Henan |
| Maoshan Chemotype (MA) | Jiangsu, Shandong, Shanxi, Hebei, Inner Mongolia |
Influence of Environmental Factors and Cultivation Conditions on Hinesol Content
While genetic factors are the primary determinants of the chemical profile in Atractylodes species, environmental conditions and cultivation practices can also influence the absolute content of hinesol and other essential oil components. nih.govproquest.com
Studies have shown that the content of hinesol can vary when clonal lines of A. lancea are cultivated in different locations with distinct environmental conditions. nih.govnih.gov For example, a study comparing cultivation in Hokkaido and Ibaraki, Japan, which have different mean temperatures and accumulated rainfall, found significant differences in hinesol content. nih.govnih.gov However, the effect of the cultivation location was found to be smaller than the influence of the plant's genotype. nih.gov
Further research has indicated that the broad-sense heritability of hinesol content is high (0.77), suggesting that genetic factors have a stronger influence than environmental variability from year to year. nih.govnih.gov Despite this, certain abiotic stresses have been shown to induce the production of sesquiterpenoids. researchgate.net For instance, soil acidity has been reported to induce the accumulation of β-eudesmol, a closely related sesquiterpenoid to hinesol, in A. lancea rhizomes. nih.govproquest.com Additionally, plant hormones such as jasmonic acid and abscisic acid, which are involved in plant stress responses, can reportedly induce the production of both β-eudesmol and hinesol. nih.gov
The following table provides a summary of findings on the influence of genetic versus environmental factors on hinesol content in Atractylodes lancea.
| Factor | Influence on Hinesol Content | Key Findings |
| Genetics | High | Broad-sense heritability of hinesol content is 0.77. nih.govnih.gov The β-eudesmol/hinesol content ratio is highly dependent on genetic factors. nih.govproquest.com |
| Cultivation Location | Moderate | Significant differences in hinesol content were observed between different cultivation locations (e.g., Hokkaido vs. Ibaraki, Japan). nih.govnih.gov However, the influence of location is smaller than that of genotype. nih.gov |
| Cultivation Year | Low | The effects of interannual environmental variability on hinesol content are lower than those of genotype. nih.govnih.gov |
| Abiotic Stress | Inductive | Soil acidity can induce β-eudesmol accumulation. nih.govproquest.com Plant hormones related to stress response can induce hinesol production. nih.gov |
Biosynthetic Pathways and Enzymology of Hinesol
General Sesquiterpenoid Biosynthesis: Isoprenoid Precursors and Pathways
All terpenoids originate from the condensation of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) pnas.orgnih.gov. In higher plants, these precursors are synthesized via two independent pathways located in separate cellular compartments pnas.orgnih.gov.
Mevalonate (MVA) Pathway Contribution
The Mevalonate (MVA) pathway is predominantly localized in the cytosol of eukaryotic cells, including plants, and partially in peroxisomes researchgate.netnih.govresearchgate.netscielo.br. This pathway initiates with the condensation of two molecules of acetyl-CoA, catalyzed by acetoacetyl-CoA thiolase (AACT), to form acetoacetyl-CoA researchgate.netscielo.br. This intermediate then condenses with a third acetyl-CoA molecule to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction facilitated by HMG-CoA synthase (HMGS) researchgate.netscielo.br. The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is often considered a rate-controlling step in the MVA pathway researchgate.netmdpi.com. The MVA pathway is generally responsible for synthesizing precursors for cytosolic terpenes, including sesquiterpenes, triterpenes, and sterols nih.govresearchgate.netscielo.br. The final product of the MVA pathway is IPP, which can then be isomerized to DMAPP scielo.br.
Methylerythritol Phosphate (MEP) Pathway Contribution
The Methylerythritol Phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, operates primarily in the plastids of plants and prokaryotes tandfonline.comresearchgate.netpnas.orgnih.gov. This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS) tandfonline.compnas.orgnih.gov. DXS is considered a key rate-limiting enzyme in the MEP pathway tandfonline.comnih.gov. The MEP pathway produces both IPP and DMAPP tandfonline.comscielo.br. While traditionally thought to supply precursors for monoterpenes, diterpenes, and tetraterpenes in plastids, evidence suggests that the MEP pathway can also provide IPP and DMAPP for sesquiterpene biosynthesis in the cytosol, indicating metabolic crosstalk between the MVA and MEP pathways tandfonline.compnas.orgnih.gov. This exchange of isoprenoid intermediates between compartments can occur in both directions nih.gov.
Specific Enzymatic Steps in Hinesol (B1673248) Formation
Sesquiterpenoids, including hinesol, are formed from the C15 precursor farnesyl diphosphate (FPP), which is typically generated in the cytosol from IPP and DMAPP nih.govnih.govnih.gov.
Role of Sesquiterpene Synthases in Hinesol Biogenesis
The core step in hinesol biogenesis involves sesquiterpene synthases (TPSs), which catalyze the cyclization of FPP to form various sesquiterpene skeletons nih.govnih.gov. Research has identified specific sesquiterpene synthases involved in hinesol formation. For instance, TPS12, isolated from Aquilaria sinensis, has been shown to catalyze the formation of hinesol when incubated with farnesyl pyrophosphate (FPP) as a substrate nih.govnih.gov. TPS12 is a multiproduct enzyme, also yielding β-farnesene, nerolidol, and γ-eudesmol from FPP nih.govnih.gov. The relative proportions of these products can vary.
Table 1: Products Catalyzed by Aquilaria sinensis TPS12 from FPP
| Product Name | Percentage (%) nih.gov |
| β-Farnesene | 41.11 |
| Nerolidol | 31.07 |
| Hinesol | 26.05 |
| γ-Eudesmol | 1.77 |
Post-Cyclization Modifications and Associated Enzymes
Following the initial cyclization of FPP by sesquiterpene synthases, the resulting sesquiterpene scaffolds can undergo further enzymatic modifications, known as post-cyclization modifications uni-hannover.denih.govbeilstein-journals.org. These modifications are crucial for generating the vast structural diversity observed in natural products. While specific enzymes for the post-cyclization modification of hinesol are not extensively detailed in the provided research findings, the general principle involves enzymes such as cytochrome P450 monooxygenases and isomerases uni-hannover.debeilstein-journals.org. These enzymes can introduce functional groups (e.g., hydroxylations, epoxidations) or catalyze skeletal rearrangements after the initial cyclization event uni-hannover.denih.govbeilstein-journals.org. Hinesol and β-eudesmol, two sesquiterpenoids found in Atractylodes lancea, have closely related chemical structures and are believed to have closely associated biosynthetic pathways, suggesting that post-cyclization steps might contribute to their structural differentiation or interconversion researchgate.netplos.org.
Genetic and Molecular Regulation of Hinesol Biosynthesis
The biosynthesis of hinesol is subject to genetic and molecular regulation, influencing its accumulation in plants. In Atractylodes lancea, a plant known for its hinesol content, the levels of hinesol and β-eudesmol are significantly influenced by genetic factors researchgate.netplos.org. Studies have shown a high broad-sense heritability for hinesol content, indicating that genetic factors play a stronger role than environmental factors in determining its concentration researchgate.netplos.org.
Table 2: Broad-Sense Heritability of Essential Oil Compounds in Atractylodes lancea
| Compound Name | Broad-Sense Heritability plos.org |
| β-Eudesmol | 0.84 |
| Hinesol | 0.77 |
| Atractylon (B190628) | 0.86 |
| Atractylodin (B190633) | 0.87 |
Transcriptome analyses of A. lancea have identified numerous candidate genes related to sesquiterpenoid biosynthesis researchgate.netresearchgate.netplos.org. For instance, the gene AlAAHY1 has been identified and shown to have a significant correlation with hinesol levels in A. lancea oup.com. Furthermore, transcription factors are known to play a crucial role in regulating the MVA synthesis pathway and, by extension, terpenoid biosynthesis scielo.br. The regulation of hinesol biosynthesis, therefore, involves a complex interplay of specific genes and regulatory elements that control the expression and activity of the enzymes in its biosynthetic pathway.
Identification of Genes Encoding Biosynthetic Enzymes
Recent transcriptomic analyses have been instrumental in identifying candidate genes involved in sesquiterpenoid biosynthesis in plants like Atractylodes lancea and Aquilaria sinensis. peerj.comnih.govomicsdi.orgmdpi.com In A. lancea, studies have revealed several candidate genes related to sesquiterpenoid biosynthesis. nih.gov For instance, a comparative transcriptome analysis identified 42 differentially expressed genes (DEGs) for terpenoid biosynthesis in two chemotype groups of A. lancea, including nine full-length terpene synthase (TPS) genes. researchgate.net Among these, AlTPS1 and AlTPS2 were found to be localized in the nucleus and endoplasmic reticulum, respectively, and were observed to use farnesyl pyrophosphate (FPP) as a substrate to generate sesquiterpenoids. researchgate.net
In Aquilaria sinensis, two novel terpene synthase (TPS) genes, TPS9 and TPS12, have been isolated and characterized. peerj.com Both TPS9 and TPS12 were identified as multiproduct enzymes. When incubated with FPP, TPS12 was found to catalyze the formation of β-farnesene, nerolidol, γ-eudesmol, and hinesol. peerj.com This indicates that TPS12 plays a direct role in hinesol biosynthesis.
Furthermore, genome-wide association studies in A. lancea have identified candidate genes such as AlAAHY1, which exhibits significant correlation with hinesol levels. oup.com
| Plant Species | Identified Genes/Enzymes | Role in Hinesol Biosynthesis |
|---|---|---|
| Atractylodes lancea | AlTPS1, AlTPS2 | Sesquiterpenoid synthesis from FPP researchgate.net |
| Atractylodes lancea | AlAAHY1 | Correlated with hinesol levels oup.com |
| Aquilaria sinensis | TPS12 | Catalyzes formation of hinesol from FPP peerj.com |
Transcriptional Regulation of Biosynthetic Pathways (e.g., WRKY Transcription Factors)
Transcriptional regulation plays a crucial role in controlling the biosynthesis of secondary metabolites, including sesquiterpenoids. WRKY transcription factors (TFs) are a significant family of regulators in plants, known for their involvement in various biological processes, including secondary metabolism. nih.govresearchgate.net
In Atractylodes lancea, 65 AlWRKY genes with conserved domains have been identified. nih.govresearchgate.net Among these, five rhizome-enriched AlWRKY genes (AlWRKY13, AlWRKY20, AlWRKY21, AlWRKY37, and AlWRKY49) were found to be highly expressed in certain accessions and showed a strong correlation with 16 AlTPS genes. nih.govresearchgate.net Quantitative PCR (qPCR) validation confirmed the specific upregulation of AlWRKY20, AlWRKY21, AlWRKY37, and AlWRKY49 in rhizomes, which was consistent with the accumulation patterns of sesquiterpenes like hinesol, γ-eudesmol, and elemol (B1671167). nih.govresearchgate.netnih.gov
Further studies involving methyl jasmonate (MeJA) induction experiments revealed coordinated upregulation of AlWRKY20, AlWRKY37, AlTPS70, and AlTPS71, leading to significantly increased content of cis-β-farnesene and α-curcumene. nih.govnih.gov Molecular docking analysis suggested strong binding affinities of AlWRKY20 to the AlTPS70/AlTPS71 promoter and of AlWRKY37 to the AlTPS70 promoter, indicating their role as positive regulators of sesquiterpene biosynthesis. nih.govnih.gov
| Transcription Factor Family | Specific Genes Identified | Regulatory Role | Associated Sesquiterpenes |
|---|---|---|---|
| WRKY | AlWRKY13, AlWRKY20, AlWRKY21, AlWRKY37, AlWRKY49 | Upregulation correlated with sesquiterpene accumulation nih.govresearchgate.netnih.gov | Hinesol, γ-eudesmol, elemol nih.govresearchgate.netnih.gov |
| WRKY | AlWRKY20, AlWRKY37 | Positive regulation of AlTPS70/AlTPS71 promoters, increasing sesquiterpene content nih.govnih.gov | cis-β-farnesene, α-curcumene nih.govnih.gov |
Hormonal and Stress-Induced Modulation of Biosynthesis
The biosynthesis of sesquiterpenoids, including hinesol, is significantly influenced by plant hormones and various environmental stresses. mdpi.comnih.govmaxapress.com Sesquiterpenoids are generally induced by plant hormones produced in response to biotic and abiotic stresses. nih.govresearchgate.net
In Atractylodes lancea, the production of β-eudesmol and hinesol is reportedly induced by plant hormones such as jasmonic acid (JA) and abscisic acid (ABA), often through symbiosis with endophytes. nih.govresearchgate.net Methyl jasmonate (MeJA) treatment has been shown to increase terpene emissions and upregulate key enzymes in terpenoid biosynthesis in various plants. mdpi.com
Environmental factors also play a crucial role. Soil acidity has been shown to induce β-eudesmol accumulation in A. lancea rhizomes, and the absolute content of hinesol can vary with environmental factors. nih.govresearchgate.net Drought stress has been observed to increase the content of bioactive compounds, including sesquiterpenes like hinesol, in Atractylodes chinensis, with key genes in the sesquiterpenoid biosynthetic pathway showing high expression. nih.gov Additionally, light duration can influence the accumulation of volatile oils, including hinesol and β-eudesmol, in A. lancea, with optimal photoperiods enhancing their biosynthesis. maxapress.com
| Modulating Factor | Effect on Hinesol Biosynthesis | Mechanism/Observation |
|---|---|---|
| Jasmonic Acid (JA) | Induction of production nih.govresearchgate.net | Often through symbiosis with endophytes nih.govresearchgate.net |
| Abscisic Acid (ABA) | Induction of production nih.govresearchgate.net | Often through symbiosis with endophytes nih.govresearchgate.net |
| Soil Acidity | Induces β-eudesmol accumulation (closely related to hinesol biosynthesis) nih.govresearchgate.net | Environmental factor influencing content nih.govresearchgate.net |
| Drought Stress | Increases sesquiterpene content, upregulates key biosynthetic genes nih.gov | Physiological and transcriptomic response nih.gov |
| Light Duration | Influences volatile oil accumulation (including hinesol) maxapress.com | Optimal photoperiods enhance biosynthesis maxapress.com |
Strategies for Pathway Elucidation (e.g., Chemoproteomics, Isotope Labeling)
Elucidating complex biosynthetic pathways, especially for plant natural products like hinesol, requires advanced analytical strategies. Two prominent approaches are chemoproteomics and isotope labeling.
Chemoproteomics is a powerful set of techniques used to study interactions between small molecules and proteins within complex biological systems. eu-openscreen.eunih.goveu-openscreen.eu It combines chemical tools, high-throughput screening, and cheminformatics to map drug-target interactions across the entire proteome. eu-openscreen.eueu-openscreen.eu In the context of biosynthetic pathways, chemoproteomics, particularly using activity probes, has demonstrated significant potential in identifying functional proteins (enzymes) that interact with substrates, thereby accelerating the discovery of biosynthetic pathways. frontiersin.orgnih.gov This approach is particularly advantageous in plants where secondary metabolism genes are not organized into clusters, a common feature in microbial systems but rare in plants. frontiersin.orgnih.gov Chemoproteomics offers high sensitivity for detecting low-abundance enzymes without requiring gene cloning or protein expression steps. frontiersin.orgnih.gov
Isotope Labeling Experiments (ILEs) , often coupled with ¹³C flux analysis, provide valuable information for metabolic engineers to understand and optimize metabolic pathways. vanderbilt.edusilantes.com By introducing stable isotope-labeled precursors (e.g., ¹³C-labeled glucose or ¹⁵N-labeled nitrate), researchers can trace their incorporation, distribution, and fate within cellular processes. vanderbilt.edusilantes.comnih.gov This allows for the mapping of the progression of tracer atoms through unknown metabolic networks, effectively elucidating intermediary pathways. vanderbilt.edu ILEs can help identify genetic targets for improving cell metabolism, pinpoint wasteful processes leading to yield losses, and identify kinetic bottlenecks in metabolic networks that limit production rates. vanderbilt.edu For instance, stable isotope labeling with ¹⁵N-labeled nitrate (B79036) and comparative metabolomics has been used to match biosynthetic gene clusters to their cognate compounds in cell extracts, even for new secondary metabolites whose structures were subsequently elucidated by NMR, HRESIMS, and MS/MS. nih.gov
These strategies collectively provide a comprehensive toolkit for dissecting the intricate biosynthetic routes of compounds like hinesol, paving the way for metabolic engineering and synthetic biology applications.
| Strategy | Principle | Application in Pathway Elucidation |
|---|---|---|
| Chemoproteomics | Utilizes chemical probes to directly target and profile enzyme activity within complex proteomes. frontiersin.orgnih.gov | Rapid identification of functional enzymes, especially for non-clustered genes in plants; elucidating enzyme-substrate interactions. frontiersin.orgnih.gov |
| Isotope Labeling Experiments (ILEs) | Introduces stable isotope-labeled precursors (e.g., ¹³C, ¹⁵N) into biological systems. vanderbilt.edusilantes.comnih.gov | Traces metabolic flow and identifies intermediates; maps unknown metabolic networks; identifies bottlenecks and wasteful pathways. vanderbilt.edusilantes.comnih.gov |
Chemical Synthesis and Chemoenzymatic Approaches to Hinesol
Seminal Total Synthesis Strategies of Hinesol (B1673248)
Early total synthesis efforts laid the groundwork for understanding the construction of the spiro[4.5]decane framework of Hinesol, often addressing the stereochemical challenges inherent in its structure.
Several pivotal methodologies have been employed in the total synthesis of Hinesol:
Phosphine-Catalyzed [3+2] Cycloaddition: The first highly efficient total synthesis of natural product (−)-Hinesol was reported by Du and Lu, utilizing a phosphine-catalyzed [3+2] cycloaddition. This method enabled the construction of the cis-spirovetivane skeleton with high stereoselectivity in a single step. The reaction involved the cycloaddition of tert-butyl 2,3-butadienoate or 2-butynoate with 3-methyl-2-methylenecyclohexanone. nih.govacs.org This approach was particularly noted for its rapid and efficient construction of the spiro carbocyclic skeleton. acs.org
Claisen Rearrangement: A stereoselective total synthesis of (±)-Hinesol, along with (±)-α-vetispirene and (±)-β-vetivone, was achieved based on a Claisen rearrangement. This strategy involved the transformation of bicyclic dihydropyrans into multi-functionalized spiro[4.5]decanes, serving as efficient precursors for vetivane sesquiterpenes. jst.go.jplookchem.compublish.csiro.auresearchgate.netresearchgate.net The Claisen rearrangement of bicyclic dihydropyran systems proceeded with high stereoselectivity. researchgate.net
Photochemical Cycloaddition and Retro-Benzilic Acid Rearrangement: Hatsui, Wang, and Takeshita reported a total synthesis of (±)-Hinesol and (±)-Agarospirol. Their approach involved a highly stereoselective photoaddition of methyl 2,4-dioxopentanoate to 1,5-dimethyl-6-methylene-1-cyclohexene, forming a proto-photocycloadduct. This intermediate then underwent a mild base-catalyzed retro-benzilic acid rearrangement to afford a spiro[4.5]decenedione derivative. Subsequent reductive elimination and C1-homologation completed the synthesis. lookchem.comresearchgate.netacs.orgoup.comdurham.ac.ukrsc.orgthieme-connect.com
Spiroannulation and Acid/Base-Catalyzed Cyclizations: Various spiroannulation strategies have been developed. Marshall et al. utilized a base-catalyzed reverse Prins reaction in 1970 for the synthesis of (±)-Hinesol. rsc.org Deslongchamps et al. synthesized racemic Agarospirol (B1665057) and Hinesol from a keto ester, where the spirocycle was formed by acid treatment of a cyclopropane (B1198618) intermediate, which was thought to undergo facile cyclopropane ring-opening via the enol under acidic conditions. rsc.orgcore.ac.uk Yamada et al. published a three-step sequence in 1973 involving acetal (B89532) formation, reduction, and acid treatment to form Hinesol, β-vetivone, and α-/β-vetispirenes. rsc.org Stork et al. in 1973 employed spiroannulation of 5-methyl-1,3-cyclohexanedione with an alkyl halide in base. rsc.orgcore.ac.uk Another approach involved acyloin condensation for spiroannulation, leading to (±)-Hinesol, (±)-Agarospirol, (±)-β-vetivone, and (±)-α-vetispirene. researchgate.netcdnsciencepub.com An efficient strategy for constructing the spiro[4.5]decane system also involved an acid-catalyzed rearrangement of an endo alcohol, followed by oxidative cleavage. rsc.orgrsc.org
Controlling the stereochemistry of the spiro[4.5]decane skeleton is crucial for Hinesol synthesis.
Du and Lu's phosphine-catalyzed [3+2] cycloaddition provided (−)-Hinesol with high stereoselectivity. A chiral starting material, (S)-3-methyl-2-methylenecyclohexanone, was obtained with 95% enantiomeric excess (ee), and the subsequent cycloaddition yielded a key spiro carbocycle with 94% ee. nih.govacs.org
The Claisen rearrangement strategy by Nakazaki et al. was noted for its excellent stereoselectivity in forming the multi-functionalized spiro[4.5]decane framework. researchgate.net
Deslongchamps and co-workers achieved the synthesis of (±)-Hinesol and (±)-epihinesol with controlled stereochemistry, starting from tricyclic ketal ketones. cdnsciencepub.comcdnsciencepub.com
The absolute configuration of (−)-Hinesol was further confirmed by an enantioselective synthesis and correlation with (+)-δ-selinene. nih.govd-nb.info
Table 1: Key Methodologies in Hinesol Total Synthesis
| Methodology | Key Reactants/Intermediates | Stereoselectivity/Enantioselectivity | Reference(s) |
| Phosphine-catalyzed [3+2] Cycloaddition | tert-butyl 2,3-butadienoate / 2-butynoate, 3-methyl-2-methylenecyclohexanone | High stereoselectivity, 94% ee for key intermediate | nih.govacs.org |
| Claisen Rearrangement | Bicyclic dihydropyrans | Excellent stereoselectivity | jst.go.jplookchem.compublish.csiro.auresearchgate.netresearchgate.net |
| Photochemical Cycloaddition | Methyl 2,4-dioxopentanoate, 1,5-dimethyl-6-methylene-1-cyclohexene | Highly stereoselective | lookchem.comresearchgate.netacs.orgoup.comdurham.ac.ukrsc.orgthieme-connect.com |
| Spiroannulation (Acyloin Condensation) | Ethyl-3-(1-ethoxycarbonyl-2,6-dimethylcyclohex-2-enyl)propionate | Stereoselective | researchgate.netcdnsciencepub.com |
Recent Advancements and Novel Synthetic Methodologies for Hinesol and its Analogues
More recent synthetic efforts have continued to refine and diversify approaches to Hinesol and related spirovetivane sesquiterpenes.
Markó et al. (2004) developed a method similar to Stork's spiroannulation, enabling the formation of racemic Agarospirol, Hinesol, and α-vetispirene. rsc.org
Pedro et al. (2004) synthesized (−)-premnaspirodiene and (−)-hinesene from α-santonin, featuring a key acid-promoted rearrangement of the carbon skeleton via a tertiary carbocation formed by epoxide ring-opening. rsc.orgacs.orgdntb.gov.ua
Srikrishna et al. (2005) reported an enantioselective synthesis of (+)-anhydro-β-rotunol, which involved a regioselective intramolecular aldol (B89426) condensation of a keto-aldehyde. rsc.orgcore.ac.uk
A unified, Ring-Closing Metathesis (RCM) anchored approach to spiro[4.5]decane-based sesquiterpenoids, including (±)-Hinesol, (±)-α- and β-vetispirenes, (±)-β-vetivone, and (±)-agarospirol, was accomplished by Athe, Ghosh, and Mehta in 2019. jst.go.jp
Novel methods include Re2O7-mediated spirocyclic ether synthesis from acyclic precursors. pitt.edu
Chemoenzymatic Synthesis and Biocatalytic Transformations of Hinesol Precursors
While Hinesol is a natural product, specific detailed reports on its chemoenzymatic synthesis or biocatalytic transformations of its direct precursors were not explicitly found within the scope of the provided search results. Sesquiterpene synthases are known to act on farnesyl diphosphate (B83284) (FPP) to produce complex cyclic structures, and hedycaryol (B1638063) is identified as a central intermediate in sesquiterpene biosynthesis, from which various sesquiterpenes, including eudesmols (structurally related to hinesol), can arise. nih.govd-nb.info However, direct chemoenzymatic routes to Hinesol itself were not detailed.
Synthesis of Hinesol Isomers and Diastereomers
The synthesis of Hinesol often involves the concurrent or targeted synthesis of its isomers and diastereomers, which are structurally related spirovetivane sesquiterpenes.
10-epi-Hinesol (Agarospirol): Several synthetic routes to (±)-Hinesol have also yielded (±)-10-epi-Hinesol, also known as Agarospirol. lookchem.comresearchgate.netrsc.orgrsc.orgcdnsciencepub.comcdnsciencepub.comresearchgate.netias.ac.incdnsciencepub.com The identity of epihinesol and agarospirol has been confirmed by the formation of a common epoxide. researchgate.netcdnsciencepub.comcdnsciencepub.com Deslongchamps et al. achieved the synthesis of both (±)-Hinesol and (±)-epihinesol with controlled stereochemistry. cdnsciencepub.comcdnsciencepub.com
Other Spirovetivane Diastereomers: The synthesis of other spirovetivane diastereomers, such as (−)-premnaspirodiene and (−)-hinesene, has been achieved. For example, these compounds were prepared from α-santonin, and their synthesis helped in understanding the structures of related natural products like (−)-agarospirene. rsc.orgacs.orgdntb.gov.ua
Table 2: Hinesol Isomers and Diastereomers Synthesized
| Compound Name | Relationship to Hinesol | Notable Synthetic Routes | Reference(s) |
| 10-epi-Hinesol (Agarospirol) | Diastereomer | Phosphine-catalyzed [3+2] cycloaddition (racemic), Photochemical cycloaddition, Acyloin condensation, RCM-anchored approach | lookchem.comresearchgate.netrsc.orgrsc.orgcdnsciencepub.comcdnsciencepub.comjst.go.jpresearchgate.netias.ac.incdnsciencepub.com |
| (−)-Premnaspirodiene | Diastereomer | From α-santonin via acid-promoted rearrangement | rsc.orgacs.orgdntb.gov.ua |
| (−)-Hinesene | Diastereomer | From α-santonin via acid-promoted rearrangement | rsc.orgacs.orgdntb.gov.ua |
| (+)-Anhydro-β-rotunol | Related Spirovetivane | Enantioselective synthesis from (R)-carvone | rsc.orgcore.ac.ukacs.org |
Mechanistic Investigations of Hinesol S Molecular Interactions
Modulation of Cellular Signaling Pathways
Hinesol (B1673248) interacts with several critical intracellular signaling cascades that govern cell proliferation, inflammation, and survival. Its influence on the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Src-mediated pathways has been a primary focus of mechanistic studies.
Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., JNK, MEK/ERK Pathways)
The MAPK pathways are crucial signaling networks that translate extracellular signals into cellular responses. Research indicates that hinesol can differentially modulate these cascades. In human leukemia HL-60 cells, hinesol has been shown to induce the activation of c-Jun N-terminal kinase (JNK) prior to the onset of apoptosis, without affecting the p38 MAPK pathway nih.govresearchgate.net. This suggests that the pro-apoptotic effects of hinesol in these cells may be mediated specifically through the JNK signaling axis nih.govresearchgate.net.
Conversely, in non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H1299, hinesol demonstrates an inhibitory effect on the MEK/ERK pathway nih.gov. Treatment with hinesol led to a decrease in the phosphorylation of both mitogen-activated protein kinase (MEK) and extracellular signal-regulated kinase (ERK) nih.gov. The suppression of the MEK/ERK pathway is associated with the compound's ability to inhibit cell proliferation and induce apoptosis in these lung cancer cells researchgate.netnih.gov.
Influence on Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a key regulator of inflammation, immune responses, and cell survival. Hinesol has been found to suppress the activation of this pathway. In NSCLC cells, hinesol treatment resulted in decreased phosphorylation of IκBα and the p65 subunit of NF-κB nih.gov. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes, which include proteins involved in cell survival and proliferation nih.gov.
Further studies in the context of ulcerative colitis have also highlighted hinesol's ability to suppress the NF-κB signaling pathway researchgate.net. This inhibitory action on NF-κB is a significant component of its observed cellular effects researchgate.netresearchgate.net.
Molecular Basis of Apoptosis Pathway Induction
Hinesol's ability to inhibit cell growth is closely linked to its capacity to induce apoptosis, or programmed cell death. The molecular mechanisms underlying this process involve the fragmentation of nuclear material and the modulation of key regulatory proteins.
Effects on Nuclear Fragmentation and DNA Fragmentation Processes
A hallmark of apoptosis is the morphological change in the cell nucleus, including chromatin condensation and nuclear fragmentation. Treatment of human leukemia HL-60 cells with hinesol has been observed to cause these characteristic apoptotic features nih.govresearchgate.net. The compound induces both nuclear fragmentation and the cleavage of DNA into smaller fragments, a process known as DNA fragmentation nih.govresearchgate.net. These events are critical steps in the execution phase of apoptosis and signify the irreversible commitment of the cell to death.
Regulation of Apoptosis-Related Protein Expression (e.g., Bcl-2, Bax, Cyclin D1)
The process of apoptosis is tightly controlled by a balance of pro-apoptotic and anti-apoptotic proteins, primarily from the Bcl-2 family. Hinesol has been shown to modulate the expression of these key regulatory proteins to favor apoptosis nih.gov.
In NSCLC cells, Western blot analysis revealed that hinesol treatment leads to:
Upregulation of Bax: Bax is a pro-apoptotic protein that promotes cell death by increasing mitochondrial membrane permeability nih.gov.
Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that inhibits cell death. By decreasing its expression, hinesol shifts the cellular balance towards apoptosis nih.gov.
Downregulation of Cyclin D1: Cyclin D1 is a protein involved in cell cycle progression. Its inhibition by hinesol contributes to cell cycle arrest, which can be a prelude to apoptosis nih.gov.
This regulation of protein expression, by decreasing the Bcl-2/Bax ratio and inhibiting Cyclin D1, is a crucial mechanism through which hinesol exerts its anti-proliferative and pro-apoptotic effects nih.gov.
Table 1: Summary of Hinesol's Effect on Cellular Signaling Pathways
| Pathway | Target Protein/Component | Observed Effect | Cell Line/Model |
|---|---|---|---|
| MAPK Cascade | JNK | Activation/Phosphorylation | Human leukemia HL-60 |
| MAPK Cascade | MEK/ERK | Decreased Phosphorylation | Non-small cell lung cancer (A549, NCI-H1299) |
| NF-κB Signaling | IκBα, p65 | Decreased Phosphorylation | Non-small cell lung cancer (A549) |
| Src-mediated Pathway | Src | Inhibition | Ulcerative colitis model |
Table 2: Hinesol's Regulation of Apoptosis-Related Proteins
| Protein | Function | Effect of Hinesol | Cell Line |
|---|---|---|---|
| Bax | Pro-apoptotic | Upregulation of expression | Non-small cell lung cancer (A549) |
| Bcl-2 | Anti-apoptotic | Downregulation of expression | Non-small cell lung cancer (A549) |
| Cyclin D1 | Cell cycle progression | Downregulation of expression | Non-small cell lung cancer (A549) |
Interactions with Membrane-Bound Transport Proteins (e.g., H+, K+-ATPase, Mg2+-ATPase, Ca2+-ATPase)
Hinesol, a significant component of the crude drug "So-jutsu" (Atractylodis Lanceae Rhizoma), has demonstrated notable inhibitory effects on H+,K+-ATPase activity, with an IC50 value of 5.8x10(-5) M. nih.gov While it also inhibits Na+,K+-ATPase, Mg2+-ATPase, Ca2+-ATPase, and H+-ATPase, the extent of inhibition is less pronounced for these enzymes. nih.gov No significant effects have been observed on alkaline or acid phosphatase activities. nih.gov
The mechanism of H+,K+-ATPase inhibition by hinesol is uncompetitive with respect to ATP and is enhanced by increased Mg2+ concentration, while remaining unaffected by K+ concentration. nih.gov Further investigation into the partial reaction of H+,K+-ATPase, the K+-dependent p-nitrophenyl phosphatase (K+-pNPPase) activity, revealed that hinesol acts as a noncompetitive inhibitor with respect to pNPP and a competitive inhibitor with respect to K+. nih.gov These findings suggest that hinesol interacts with the enzyme in its E1 state in the presence of ATP and Mg2+, forming a complex that blocks the conformational change to the E2 state. nih.gov Interestingly, the inhibitory site of hinesol is distinct from that of omeprazole (B731), and hinesol has been shown to enhance the inhibitory effect of omeprazole on H+,K+-ATPase. nih.gov
Table 1: Inhibitory Effects of Hinesol on Various ATPases
| Enzyme | IC50 Value (M) | Type of Inhibition (vs. ATP) | Effect of Mg2+ | Effect of K+ |
|---|---|---|---|---|
| H+,K+-ATPase | 5.8x10-5 | Uncompetitive | Increased Inhibition | No Effect |
| Na+,K+-ATPase | Lower Inhibition Rate | Not Specified | Not Specified | Not Specified |
| Mg2+-ATPase | Lower Inhibition Rate | Not Specified | Not Specified | Not Specified |
| Ca2+-ATPase | Lower Inhibition Rate | Not Specified | Not Specified | Not Specified |
| H+-ATPase | Lower Inhibition Rate | Not Specified | Not Specified | Not Specified |
| K+-pNPPase | 1.6x10-4 | Noncompetitive (vs. pNPP), Competitive (vs. K+) | No Effect | Competitive Inhibition |
Data sourced from studies on the interaction of hinesol with membrane-bound transport proteins. nih.gov
Cellular and Molecular Responses to Hinesol in Specific Cell Models (e.g., HL-60 cells, A549 cells, NCI-H1299 cells, RAW264.7 cells)
Hinesol has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines through distinct molecular mechanisms.
HL-60 Cells: In human leukemia HL-60 cells, hinesol induces apoptosis, characterized by nuclear and DNA fragmentation. nih.govresearchgate.net The pro-apoptotic effect of hinesol in these cells is significantly stronger than that of β-eudesmol. nih.govresearchgate.net Mechanistically, hinesol activates the c-Jun N-terminal kinase (JNK) signaling pathway prior to the onset of apoptosis, without affecting p38 activation. nih.govresearchgate.net
A549 and NCI-H1299 Cells: In non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H1299, hinesol effectively inhibits cell proliferation in a dose- and time-dependent manner. nih.gov In A549 cells, hinesol induces cell cycle arrest at the G0/G1 phase and promotes apoptosis. nih.gov The molecular mechanism involves the downregulation of the phosphorylation of mitogen-activated protein kinase (MEK), extracellular signal-regulated kinase (ERK), IκBα, and p65. nih.gov Furthermore, hinesol decreases the expression of the anti-apoptotic protein Bcl-2 and cyclin D1, while upregulating the pro-apoptotic protein Bax. nih.gov These findings suggest that hinesol exerts its anti-proliferative effects in NSCLC cells via the MEK/ERK and NF-κB signaling pathways. nih.gov
RAW264.7 Cells: In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, hinesol has demonstrated anti-inflammatory effects. It inhibits the high expression of Src, XCL1, CCL2, CXCL16, phosphorylated NF-κB p65, and phosphorylated IκBα. researchgate.net Molecular docking studies have indicated a favorable interaction between hinesol and Src. researchgate.net Overexpression of Src was found to partially reverse the inhibitory effects of hinesol on apoptosis, pro-inflammatory factors, and oxidative stress in LPS-stimulated RAW264.7 cells. researchgate.net
Table 2: Molecular Responses to Hinesol in Different Cell Lines
| Cell Line | Key Molecular Events | Signaling Pathway(s) Affected |
|---|---|---|
| HL-60 | Induction of apoptosis, nuclear and DNA fragmentation. nih.govresearchgate.net | JNK signaling pathway. nih.govresearchgate.net |
| A549 & NCI-H1299 | Inhibition of proliferation, G0/G1 cell cycle arrest (A549), induction of apoptosis. nih.gov | MEK/ERK and NF-κB pathways. nih.gov |
| RAW264.7 | Inhibition of pro-inflammatory mediators and oxidative stress. researchgate.net | Src/NF-κB pathway. researchgate.net |
This table summarizes the cellular and molecular responses observed in specific cell models upon treatment with hinesol.
Impact on Plant Physiological Processes (e.g., Chlorophyll (B73375) Preservation Mechanisms)
While direct studies on the impact of hinesol on chlorophyll preservation mechanisms are limited, the degradation of chlorophyll is a significant factor in post-harvest storage of plant materials. nih.gov This process is primarily enzymatic, involving chlorophyllase, Mg-dechelatase, pheophytinase, peroxidase, and chlorophyll oxidase. nih.gov The stability of chlorophyll is crucial for maintaining the quality of fruits and vegetables. The application of preservative solutions and specific compounds can influence chlorophyll content and extend the vase life of cut flowers, indicating that external agents can modulate chlorophyll degradation pathways.
Analytical Methodologies for Hinesol Research
Extraction and Isolation Techniques from Natural Sources
Hinesol (B1673248) is primarily isolated from the rhizomes of traditional Chinese medicinal herbs such as Atractylodes lancea and Atractylodes chinensis. thegoodscentscompany.comfoodb.cathegoodscentscompany.comnih.gov The general approach involves solvent extraction techniques to obtain crude extracts. thegoodscentscompany.com Following initial extraction, bioactivity-directed chromatographic separation is frequently employed to isolate Hinesol from the complex essential oil fractions. This often involves the use of repeated silica (B1680970) gel columns. foodb.canih.govthegoodscentscompany.com Further purification can be achieved through crystallization from suitable solvents, such as methanol. nih.govthegoodscentscompany.com
Beyond these traditional medicinal plants, Hinesol has also been reported in other natural sources, including Magnolia officinalis and Valeriana officinalis. uni.lu In the context of cyanobacterial research, Hinesol and related sesquiterpenoids have been isolated from the culture media of strains like Calothrix sp. and Scytonema sp.. In these cases, HP20 resin is utilized for the adsorption of secreted metabolites, followed by an HPLC-UV-LCMS-guided isolation strategy. jkchemical.comcdutcm.edu.cn
Chromatographic Separation Techniques
Chromatographic methods are indispensable tools for the effective separation of Hinesol from other co-occurring compounds within complex mixtures. foodb.caCurrent time information in Magadi, KE. These techniques enable the purification required for subsequent identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a widely utilized, sensitive, and robust method for the identification and quantification of volatile components, including Hinesol, in various medicinal herbs. nih.govchem960.commitoproteome.orggenaqua.org This technique provides comprehensive information essential for compound identification. chem960.com
For the quantification of Hinesol, the selected ion monitoring (SIM) method is frequently employed, often utilizing a specific fragment ion at m/z 161, which exhibits high abundance for Hinesol. chem960.com The use of calibration curves generated from Hinesol standards allows for the estimation of the relative contents of other related components within the sample. nih.govchem960.com
GC-MS has been instrumental in analyzing the volatile oils extracted from different organs of Atractylodes lancea sourced from various geographical regions. Such analyses have identified numerous components, with the majority concentrated in the rhizomes. mitoproteome.org Furthermore, GC-MS, when combined with chemical pattern recognition analysis, serves as an effective strategy for distinguishing Atractylodes lancea samples based on their geographical origin. Hinesol, along with atractylon (B190628) and β-eudesmol, has been identified as a potential chemical marker for this differentiation. genaqua.org Research indicates that the ratios of Hinesol to atractylon (H/A) and β-eudesmol to atractylon (E/A) possess significant distinguishing value for geographical origin. genaqua.org
The following table illustrates the potential use of Hinesol and other sesquiterpenoids as markers for geographical differentiation in Atractylodes lancea:
| Compound Ratio | Area 1 (Average) | Area 2 (Average) | Area 3 (Average) |
| Hinesol/Atractylon (H/A) | < 1 | 1 to 10 | > 10 |
| β-Eudesmol/Atractylon (E/A) | < 1 | 1 to 10 | > 10 |
| Note: Data derived from studies on geographical differentiation of Atractylodes lancea using GC-MS and chemical pattern recognition analysis. genaqua.org |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are advanced liquid chromatography techniques widely applied for the separation, identification, and quantification of components in complex mixtures. These methods are particularly effective for analyzing low or non-volatile organic compounds. wikidata.orgmdpi.com
UPLC offers enhanced sensitivity and superior resolution compared to conventional HPLC. This is primarily attributed to its use of columns packed with smaller particle sizes and its capacity to operate at significantly higher pressures (up to 15,000 psi for UPLC versus approximately 6,000 psi for HPLC). wikidata.orgmdpi.com
In natural product isolation, HPLC, often coupled with UV detection and mass spectrometry (LC-MS), guides the isolation process. For instance, HPLC-UV-LCMS-guided isolation has been successfully employed for the discovery of sesquiterpenoid compounds from cyanobacterial strains. jkchemical.comcdutcm.edu.cn A more comprehensive hyphenated technique, HPLC-PDA-HRMS-SPE-NMR (High-Performance Liquid Chromatography-Photodiode Array-High-Resolution Mass Spectrometry-Solid Phase Extraction-Nuclear Magnetic Resonance), facilitates the economical acquisition of extensive data about compounds in crude extracts, thereby streamlining targeted isolation efforts. nih.gov
The key differences between HPLC and UPLC are summarized below:
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Pressure Capability | Up to ~6,000 psi | Up to ~15,000 psi |
| Particle Size (Column) | Typically 5 µm | Sub-2 µm |
| Sensitivity | Good | Higher |
| Resolution | Good | Superior |
| Analysis Time | 10-30 minutes (typical) | 3-10 minutes (typical) |
| Note: Data represents general characteristics and typical applications. wikidata.orgmdpi.com |
Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
Spectroscopic techniques are fundamental for the comprehensive determination of the molecular structure of unknown molecules and impurities, extending beyond simple identification. uni.luctdbase.orgnih.govwikidata.org These methods are crucial for elucidating the precise structure and stereochemistry of complex terpenoids like Hinesol. ctdbase.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques (such as ¹H NMR and ¹³C NMR), is a cornerstone for the structural elucidation of natural products, including Hinesol. nih.govthegoodscentscompany.comjkchemical.comcdutcm.edu.cnnih.govwikidata.org This technique provides detailed insights into the arrangement of atoms, the connectivity of functional groups, and the stereochemical features within a molecule. ctdbase.org
The assignment of proton (¹H) and carbon (¹³C) signals is often achieved through the analysis of 2D NMR spectra. nih.govthegoodscentscompany.com Furthermore, Nuclear Overhauser Effect (NOE) studies can be performed to confirm the relative configurations of specific groups within the molecular structure. The integration of HPLC with SPE-NMR (Solid Phase Extraction-Nuclear Magnetic Resonance) allows for the direct NMR analysis of separated components from highly complex mixtures, significantly accelerating the structural elucidation process. nih.gov
Mass Spectrometry (MS) and Tandem MS for Metabolite Profiling and Identification
Mass Spectrometry (MS) is extensively employed for determining the molecular formula and aiding in the structural elucidation of terpenoids. ctdbase.org Electron Ionization-Mass Spectrometry (EI-MS) is a common technique used to acquire mass spectra, providing characteristic fragmentation patterns. nih.govthegoodscentscompany.com
Tandem Mass Spectrometry (MS/MS or MSⁿ) is particularly vital for comprehensive metabolite profiling and the confident identification of metabolites, especially when initial MS data alone is insufficient. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as a powerful analytical tool in drug metabolism and pharmacokinetics (DMPK) studies. Its high sensitivity, selectivity, specificity, and speed make it invaluable for the structural characterization of novel chemical entities and their metabolites.
Unlike GC-MS, which typically uses electron impact (EI) ionization and produces extensive fragmentation, LC-MS often employs electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). In these LC-MS ionization techniques, the major ion formed usually does not undergo significant fragmentation, necessitating the deliberate fragmentation of the precursor or molecular ion to obtain structural information for identification. Metabolite profiling utilizing LC-MS can lead to the identification of previously unknown metabolites. Recent advancements in high-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, further enhance this capability by enabling the precise calculation of empirical formulae directly from molecular ions.
Structural Modifications and Analogues of Hinesol
Design and Synthesis of Hinesol (B1673248) Derivatives
The journey to create novel hinesol analogues begins with sophisticated chemical synthesis, often inspired by the methods used for the total synthesis of the natural product itself. The core strategy revolves around modifying the hinesol scaffold at specific positions to introduce new functional groups or alter its stereochemistry, thereby modulating its biological activity.
One common approach involves leveraging key functional groups on the hinesol molecule, such as the tertiary alcohol, for derivatization. For instance, esterification or etherification of the hydroxyl group can lead to a library of new compounds with varied lipophilicity and steric profiles, which can significantly influence their interaction with biological targets.
Furthermore, inspiration for creating derivatives can be drawn from synthetic strategies applied to other structurally related sesquiterpenes. For example, the Ritter reaction, a method used to synthesize N-substituted amides from alcohols or alkenes, has been successfully employed to create a number of framework amides from ginsenol, a compound with a structural backbone related to hinesol. nih.gov This reaction provides a pathway to introduce amide, amine, and thioacetamide (B46855) functionalities, thereby expanding the chemical diversity of the synthesized analogues. nih.gov The general scheme for such a transformation, if applied to hinesol, would involve the reaction of the tertiary alcohol with a nitrile under acidic conditions.
The synthesis of these derivatives is not merely an academic exercise; it is a crucial step in the drug discovery process. Each new analogue is designed with a specific hypothesis in mind—for example, to improve cell membrane permeability, enhance binding to a target protein, or reduce metabolic degradation. The synthesized compounds are then subjected to rigorous biological evaluation to test these hypotheses.
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For hinesol and its analogues, SAR studies aim to identify the key structural features—or pharmacophores—responsible for their therapeutic activities, particularly their anticancer effects.
Further mechanistic studies have revealed that hinesol exerts its anticancer effects through multiple pathways. In non-small cell lung cancer (NSCLC) cell lines, hinesol was found to inhibit cell proliferation and induce apoptosis by suppressing the MEK/ERK and NF-κB signaling pathways. nih.gov It achieves this by decreasing the phosphorylation of key proteins like MEK, ERK, IκBα, and p65, and by modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax. nih.gov
The table below summarizes the comparative cytotoxic activity of hinesol and a related sesquiterpenoid, providing a glimpse into the SAR of this class of compounds.
| Compound | Cell Line | Activity | Key Structural Difference |
| Hinesol | HL-60 (Leukemia) | Potent apoptosis induction | Spiro[4.5]decane skeleton |
| β-Eudesmol | HL-60 (Leukemia) | Weaker apoptosis induction | Fused decalin (eudesmane) skeleton |
This table illustrates the superior anticancer activity of Hinesol compared to β-Eudesmol, highlighting the importance of the spirocyclic scaffold for its biological function.
Chemoinformatic and Computational Approaches for Analog Design
In modern drug discovery, chemoinformatic and computational methods are indispensable tools for accelerating the design and optimization of new drug candidates. nih.govtaylorfrancis.comlongdom.org These in silico techniques allow researchers to predict the properties of molecules, visualize their interactions with biological targets, and prioritize the synthesis of the most promising analogues, thereby saving significant time and resources.
For hinesol, computational studies have begun to shed light on its molecular interactions and provide a rational basis for the design of new derivatives. A notable example is the use of molecular docking to investigate the interaction between hinesol and its potential protein targets. One such study revealed a favorable interaction between hinesol and the Src protein, a key player in cancer cell signaling. researchgate.net Molecular docking simulations predict the preferred binding orientation and affinity of a ligand (hinesol) to a receptor (Src), providing insights into the specific amino acid residues involved in the interaction. This information is invaluable for designing modifications to the hinesol structure that could enhance this binding and, consequently, its inhibitory activity.
Beyond molecular docking, other computational methods are highly relevant to the design of hinesol analogues:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org By analyzing a dataset of hinesol analogues and their measured activities, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives. This allows for the virtual screening of large libraries of potential analogues to identify those with the highest predicted potency.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. This method can be used to assess the stability of the hinesol-protein complex and to understand the conformational changes that occur upon binding, offering a more detailed picture than static docking models.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for hinesol's anticancer activity could be used to search 3D databases for other structurally diverse molecules that fit the model and may possess similar activity.
The integration of these computational approaches provides a powerful platform for the rational design of novel hinesol analogues with improved therapeutic profiles. By combining the insights from SAR studies with the predictive power of chemoinformatics, researchers can more efficiently navigate the vast chemical space to discover the next generation of hinesol-based anticancer agents.
Metabolism and Degradation of Hinesol in Biological Systems
Biotransformation Pathways in Microorganisms
Microbial biotransformation is a valuable tool for modifying complex natural products like hinesol (B1673248), often leading to the creation of novel derivatives with potentially altered biological activities. Fungi, in particular, have been shown to effectively metabolize hinesol through various oxidative reactions.
Detailed research has demonstrated the capability of certain fungal species to convert hinesol into a range of hydroxylated and epoxidized metabolites. A notable study investigated the biotransformation of hinesol using two fungal strains: Aspergillus niger and Aspergillus cellulosae. nih.govnih.gov This research revealed that these microorganisms can introduce new functional groups to the hinesol structure, highlighting the metabolic versatility of fungi.
Incubation of hinesol with Aspergillus niger resulted in the production of eight different metabolites. nih.govnih.gov These transformations primarily involved hydroxylation and epoxidation at various positions on the hinesol molecule. In contrast, Aspergillus cellulosae yielded two distinct metabolites from hinesol, indicating a different metabolic pathway compared to A. niger. nih.govnih.gov The structures of these novel compounds were meticulously determined using high-resolution NMR spectral analysis and, in some cases, X-ray crystallography. nih.govnih.gov
The primary reactions catalyzed by these fungi include:
Hydroxylation: The introduction of hydroxyl (-OH) groups at different carbon atoms of the hinesol skeleton.
Epoxidation: The formation of an epoxide ring across the double bond of the hinesol structure.
These enzymatic modifications significantly increase the polarity of the hinesol molecule, which can influence its biological properties. The table below summarizes the key metabolites produced by the biotransformation of hinesol by Aspergillus niger and Aspergillus cellulosae.
| Metabolite Name | Producing Microorganism | Type of Transformation |
|---|---|---|
| Metabolite 1 | Aspergillus niger | Hydroxylation |
| Metabolite 2 | Aspergillus niger | Hydroxylation |
| Metabolite 3 | Aspergillus niger | Hydroxylation |
| Metabolite 4 | Aspergillus niger | Hydroxylation |
| Metabolite 5 | Aspergillus niger | Hydroxylation |
| Metabolite 6 | Aspergillus niger | Hydroxylation |
| Metabolite 7 | Aspergillus niger | Hydroxylation |
| Metabolite 8 | Aspergillus niger | Epoxidation |
| Metabolite 9 | Aspergillus cellulosae | Hydroxylation |
| Metabolite 10 | Aspergillus cellulosae | Hydroxylation |
Enzymatic Degradation in Plant Systems
While hinesol is a natural product isolated from plants such as Atractylodes lancea, detailed scientific literature specifically documenting the enzymatic degradation pathways of hinesol within plant systems is not currently available. Plants synthesize a vast array of secondary metabolites, including sesquiterpenoids, through complex biosynthetic pathways. These compounds can undergo further modifications, turnover, or degradation as part of the plant's natural metabolic processes. However, the specific enzymes and catabolic pathways responsible for the breakdown of hinesol in its native plant environment have not been elucidated in published research.
Metabolic Fate and Pathways in Animal Models (excluding clinical human data)
The metabolic fate and pathways of hinesol in animal models have not been reported in the available scientific literature. Pharmacokinetic studies, which are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, have not been published for hinesol in any animal model. Consequently, information regarding its metabolites, the enzymes involved in its biotransformation, and its routes of elimination in vivo remains unknown. While studies have administered hinesol to animal models to investigate its pharmacological effects, these studies did not focus on determining its metabolic profile. ffhdj.com
Ecological and Environmental Significance of Hinesol
Role in Plant-Environment Interactions
Plants communicate extensively with their surrounding environment through a sophisticated array of chemical signals. These signals facilitate interactions with other plants, insects, and microbial communities. Volatile organic compounds (VOCs), a class that includes terpenoids such as hinesol (B1673248), are crucial mediators in these interspecies interactions, acting as primary messengers.
Interspecies Chemical Communication
Volatile organic compounds emitted by plants, including sesquiterpenes like hinesol, are instrumental in influencing the behavior of various organisms within an ecosystem. Terpenes can function as signaling molecules between plants of the same species, triggering innate immune responses in neighboring plants and relaying information about environmental challenges. This chemical communication can offer protection against both biotic and abiotic stresses. The presence and concentration of hinesol in plants like Atractylodes lancea are known to be influenced by cultivation location, suggesting its involvement in mediating plant-environment interactions. Chemical components, including those like hinesol, are frequently involved in plant-insect interactions, serving to attract pollinators or deter herbivores.
Response to Biotic and Abiotic Stresses
The production of sesquiterpenoids, including hinesol, is often induced in plants by plant hormones in response to various biotic and abiotic stresses. For instance, in Atractylodes lancea, the biosynthesis of hinesol is reportedly stimulated by plant hormones such as jasmonic acid and abscisic acid, a process often facilitated by symbiotic relationships with endophytes. Soil acidity has also been observed to induce the accumulation of sesquiterpenoids like β-eudesmol, which shares a close structural relationship with hinesol.
The content of hinesol in Atractylodes lancea is demonstrably affected by environmental factors, including cultivation location and year. This variability is often linked to the plant's response to biological or abiotic stressors. Studies on Aquilaria sinensis, a plant known for producing agarwood, show that hinesol production is induced under various stress conditions, indicating its role in the plant's defense mechanisms against environmental abiotic stresses. Plants, when subjected to stress, activate specific genes that lead to the synthesis of secondary metabolites, such as sesquiterpenoids, thereby enhancing their resilience to adverse conditions like drought or pathogen attack.
Table 1: Influence of Environmental Factors on Hinesol Content in Atractylodes lancea
| Environmental Factor | Impact on Hinesol Content | Supporting Research |
| Cultivation Location | Significant differences observed in hinesol content. | |
| Cultivation Year | Significant differences observed in hinesol content, though genetic factors have a stronger influence. | |
| Biotic Stresses | Induction of hinesol production through plant hormones. | |
| Abiotic Stresses | Induction of hinesol production through plant hormones; e.g., soil acidity. |
Potential as a Chemical Ecology Probe
Chemical ecology is a scientific discipline dedicated to understanding the role of chemical compounds in mediating interactions both within and between species. The insights gained from studying such chemicals, including hinesol, can be leveraged to develop more environmentally sound approaches, such as biorational integrated pest management programs.
Hinesol, as a sesquiterpenoid involved in plant responses to stress and interspecies communication, presents a valuable candidate for use as a chemical ecology probe. A deeper understanding of chemical communication at the community level, which compounds like hinesol contribute to, can provide crucial insights into the stability of ecosystems and strategies for biodiversity conservation. The study of volatile organic compounds (VOCs) and their emission by plants is a central focus in chemical ecology, particularly concerning plant-insect communication and plant-microbe interactions. Hinesol, being a sesquiterpene, falls within this category of ecologically active VOCs. The observed variations in hinesol content in plants like Atractylodes lancea due to genetic and environmental factors make it a compelling subject for further research into how plants adapt and communicate chemically within their specific ecological niches.
Emerging Research Avenues and Future Prospects for Hinesol
Advanced Biosynthetic Engineering for Enhanced Production
The conventional extraction of hinesol (B1673248) from natural sources, such as Atractylodes lancea rhizome, often faces challenges related to yield and sustainability due to factors like endangered wild resources and the multi-step nature of chemical synthesis researchgate.netbiorxiv.orgfrontiersin.org. This has spurred significant interest in advanced biosynthetic engineering for enhanced and sustainable production.
Hinesol, as a sesquiterpenoid, is naturally synthesized via complex enzymatic pathways involving sesquiterpene synthases (TPSs) peerj.com. Recent discoveries have identified specific enzymes, such as TPS12 from Aquilaria sinensis, which catalyzes the formation of hinesol alongside other sesquiterpenes like β-farnesene, nerolidol, and γ-eudesmol peerj.com. This enzymatic understanding forms a crucial foundation for biosynthetic engineering efforts.
Future prospects in this area involve the metabolic engineering of microbial chassis, such as Escherichia coli and Saccharomyces cerevisiae, for heterologous synthesis of hinesol researchgate.netbiorxiv.org. Strategies for optimizing production include:
Genetic modification of key pathways: Redirecting metabolic flux towards hinesol synthesis by manipulating genes encoding rate-limiting enzymes or by blocking pathways leading to competing products researchgate.netmdpi.com.
Enzyme optimization: Enhancing the activity, stability, and adaptability of key enzymes involved in hinesol biosynthesis through techniques like amino acid site mutagenesis researchgate.net.
Precursor engineering: Increasing the availability of essential precursors, such as farnesyl pyrophosphate (FPP) and geranyl pyrophosphate (GPP), which are fundamental building blocks for sesquiterpenoids biorxiv.orgpeerj.com. For instance, enhancing NADPH pools in engineered E. coli strains has been shown to significantly increase precursor production for complex indole (B1671886) alkaloids biorxiv.org.
Fermentation condition optimization: Fine-tuning environmental parameters (e.g., temperature, pH, carbon and nitrogen sources, inoculum size, and fermentation time) to maximize hinesol yield in microbial cultures mdpi.comjpionline.orgscirp.org.
These approaches aim to establish robust and cost-effective platforms for scalable hinesol production, reducing reliance on wild plant populations and traditional extraction methods.
Exploration of Novel Molecular Targets and Mechanistic Insights
While hinesol has demonstrated various biological activities, including cytotoxic and anti-inflammatory effects, ongoing research seeks to comprehensively elucidate its precise molecular targets and underlying mechanistic insights d-nb.inforesearchgate.net. This deeper understanding is crucial for developing hinesol into a more targeted and effective therapeutic agent.
Current research has revealed that hinesol induces apoptosis in human leukemia HL-60 cells by activating the c-Jun N-terminal kinase (JNK) signaling pathway d-nb.inforesearchgate.netmedkoo.comtargetmol.com. In non-small cell lung cancer (NSCLC) cell lines (A549 and NCI-H1299), hinesol inhibits proliferation and induces G0/G1 phase cell cycle arrest and apoptosis medchemexpress.comsmolecule.com. The mechanism involves the downregulation of the MEK/ERK and NF-κB pathways, alongside the modulation of apoptosis-related proteins such as Bax, Bcl-2, and cell cycle regulator cyclin D1 medchemexpress.com. Furthermore, hinesol has shown an anti-gastric ulcer effect by significantly inhibiting H+, K+-ATPase activity d-nb.info.
Advanced computational approaches, such as molecular networking and in silico docking simulations, are proving invaluable in identifying novel molecular targets and unraveling complex signaling pathways researchgate.net. For example, in studies related to intrahepatic cholangiocarcinoma (iCCA), hinesol has exhibited high binding affinity to specific targets, with PI3K/AKT signaling, NK cell-mediated cytotoxicity, and apoptosis pathways identified as significant researchgate.net. Critical gene hubs, including TNFα, NRAS, and PI3KCA, were also identified as potential targets in iCCA patients researchgate.net. Beyond its anti-cancer properties, hinesol also possesses spasmolytic activity and is being explored for its potential to enhance cerebral circulation smolecule.com. Future research will likely employ these computational and experimental techniques to identify and validate additional direct and indirect molecular interactions, paving the way for new therapeutic applications.
Development of Hinesol-Based Chemical Tools and Probes
The development of hinesol-based chemical tools and probes represents a significant future prospect for advancing fundamental biological research and drug discovery. Chemical probes are highly selective small-molecule ligands that bind to specific biomolecular targets, enabling researchers to interrogate biological mechanisms and validate potential drug targets in a controlled manner within cellular environments thesgc.orgmskcc.org.
For hinesol, the creation of such tools would facilitate:
Precise target identification: Designing hinesol derivatives with tags (e.g., fluorescent or affinity tags) to directly visualize or isolate its binding partners in complex biological systems. This would provide unambiguous evidence of its molecular interactions beyond pathway-level observations mskcc.org.
Mechanistic dissection: Developing hinesol analogs with modified functionalities to dissect specific steps within its known signaling pathways (e.g., JNK, MEK/ERK, NF-κB pathways) and to identify critical residues or domains involved in its activity researchgate.netmedchemexpress.com.
Drug discovery validation: Utilizing hinesol-derived probes to confirm the therapeutic relevance of identified targets and to understand the phenotypic consequences of modulating these targets. This could also extend to developing chemical handles for PROteolysis TArgeted Chimeras (PROTACs) or other targeted degradation strategies thesgc.org.
Imaging and diagnostics: Exploring the potential of hinesol-based probes for in vivo imaging applications, allowing for real-time monitoring of biological processes or disease states where hinesol's targets are implicated mskcc.org.
The synthesis of such sophisticated chemical tools requires innovative chemical methodologies and a deep understanding of hinesol's structure-activity relationships, which remains an active area of investigation escholarship.orgresearchgate.net.
Leveraging Artificial Intelligence and Machine Learning in Hinesol Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming pharmacological research and drug discovery, offering powerful tools to accelerate the understanding, development, and optimization of compounds like hinesol frontiersin.orghelsinki.fiinl.govresearchgate.netyoutube.comnih.gov.
Future applications of AI and ML in hinesol research include:
Target identification and validation: Utilizing computational chemogenomics, AI algorithms can analyze vast datasets of chemical structures and biological activities to predict novel protein targets for hinesol and its derivatives. This can prioritize experimental validation, significantly reducing time and cost frontiersin.orgresearchgate.net.
Mechanism of action elucidation: ML models can process complex omics data (genomics, transcriptomics, proteomics) to infer intricate molecular mechanisms and signaling pathways activated or inhibited by hinesol, providing insights beyond traditional experimental approaches frontiersin.orgyoutube.com.
Structure-activity relationship (SAR) and lead optimization: AI-driven generative models can design novel hinesol analogs with improved potency, selectivity, or pharmacokinetic properties. These models can predict binding affinities and suggest optimal modifications to the hinesol scaffold researchgate.netyoutube.com.
Biosynthetic pathway optimization: ML algorithms can analyze fermentation data from biosynthetic engineering efforts to identify optimal conditions for enhanced hinesol production. This includes predicting the effects of varying nutrient concentrations, pH, temperature, and genetic modifications on yield mdpi.comjpionline.orgscirp.orgnih.gov.
Predictive toxicology and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling: AI models can predict potential safety concerns and drug-like properties of hinesol and its derivatives early in the research process, streamlining lead selection frontiersin.org.
The integration of AI and ML promises to significantly enhance the efficiency and scope of hinesol research, enabling the rapid discovery of new applications and the optimization of its production.
Addressing Research Challenges and Bottlenecks
Despite the promising avenues for hinesol research, several challenges and bottlenecks need to be addressed to fully realize its potential.
Scalable and sustainable production: The low natural abundance and complex chemical synthesis of hinesol pose significant challenges for large-scale production researchgate.netbiorxiv.org. While biosynthetic engineering offers a solution, optimizing microbial cell factories for high yield and purity remains a complex endeavor, requiring detailed understanding of metabolic pathways and host-pathogen interactions researchgate.netmdpi.com.
Comprehensive mechanistic understanding: Although some molecular targets and pathways for hinesol have been identified, a complete and nuanced understanding of its interactions within diverse biological systems is still evolving d-nb.infomedchemexpress.comresearchgate.net. The pleiotropic effects often observed with natural products necessitate rigorous and multi-faceted mechanistic studies to avoid "black-box" scenarios nih.gov.
Development of specific chemical tools: The absence of a comprehensive toolkit of hinesol-based chemical probes and handles limits the ability to precisely dissect its biological activities and validate specific targets with high confidence thesgc.orgmskcc.org. Developing such tools requires significant synthetic chemistry efforts.
Data availability and standardization for AI/ML: While AI/ML holds immense promise, its effective application relies on the availability of large, high-quality, and standardized datasets frontiersin.orgnih.gov. For a compound like hinesol, which may have fragmented research data across various studies, consolidating and standardizing this information is a crucial prerequisite.
Translational challenges: Bridging the gap between in vitro and in vivo findings and ultimately translating research into practical applications requires addressing complexities related to bioavailability, specificity, and potential off-target effects frontiersin.org.
Overcoming these challenges will require collaborative, interdisciplinary efforts combining expertise in synthetic biology, chemical biology, computational science, and pharmacology to unlock the full therapeutic and industrial potential of hinesol.
Q & A
What experimental models are most suitable for studying hinesol’s anticancer activity, and how can researchers optimize dose-response relationships?
Hinesol’s anticancer effects, including apoptosis induction and G0/G1 cell cycle arrest, are best studied in in vitro cancer cell lines (e.g., HeLa, MCF-7) with parallel in vivo xenograft models to validate efficacy. Dose optimization requires:
- MTT/CCK-8 assays for IC50 determination.
- Flow cytometry to quantify apoptosis (Annexin V/PI staining) and cell cycle distribution (propidium iodide).
- Western blotting to monitor downstream targets (e.g., Bax, Bcl-2, cyclin D1) .
Advanced studies should incorporate 3D tumor spheroids or patient-derived organoids to better mimic tumor microenvironments.
How can conflicting data on hinesol’s modulation of MEK/ERK and NF-κB pathways be resolved methodologically?
Discrepancies in pathway regulation may stem from cell-type specificity or concentration-dependent effects . To address this:
- Perform time-course experiments to track transient vs. sustained pathway activation.
- Use phospho-specific antibodies in Western blotting to distinguish pathway states.
- Combine RNA-seq and ChIP-seq to identify transcriptional targets and epigenetic modifiers influenced by hinesol .
Control for batch-to-batch variability in hinesol purity via HPLC (≥98% purity threshold) .
What analytical techniques are critical for verifying hinesol’s stereochemical purity, and why is this essential for pharmacological studies?
Hinesol’s enantiomers (e.g., (+)-hinesol vs. (−)-hinesol) exhibit distinct bioactivities. To ensure stereochemical integrity:
- Optical rotation analysis : Compare [α]D values with literature (e.g., (+)-hinesol: +35.4° in CHCl3; (−)-hinesol: −40° in CHCl3) .
- Chiral chromatography : Use columns like Chiralpak IG-3 with hexane:isopropanol mobile phases.
- NOESY/ROESY NMR to confirm spatial configurations .
Stereochemical impurities can skew dose-response curves and invalidate mechanistic conclusions.
How should researchers design experiments to evaluate hinesol’s anti-inflammatory effects in immune-mediated renal pathologies?
For IgA nephropathy or similar models:
- Use IgA nephropathy-prone mice (e.g., ddY strain) treated with hinesol (oral gavage, 10–50 mg/kg/day).
- Assess mesangial lesion severity via histopathology (PAS staining) and renal function (serum creatinine, BUN levels).
- Quantify inflammatory markers (IL-6, TNF-α) via ELISA or multiplex assays .
Include positive controls (e.g., corticosteroids) and validate results in human proximal tubule cell lines (HK-2) .
What strategies mitigate variability in hinesol extraction yields from Atractylodes rhizomes, and how can reproducibility be enhanced?
Variability arises from geographical origin and extraction protocols . Standardize methods using:
- UPLC-QTOF-MS to profile sesquiterpenoid content in raw materials.
- Supercritical CO2 extraction (40°C, 25 MPa) for higher hinesol yield vs. ethanol maceration.
- Hierarchical cluster analysis to correlate extraction efficiency with rhizome chemotypes .
Report detailed voucher specimen IDs and extraction parameters (solvent ratios, temperature) for replication .
What computational approaches support the identification of hinesol’s molecular targets and binding affinities?
- Molecular docking : Use AutoDock Vina to screen hinesol against MEK/ERK or NF-κB pathway proteins (PDB IDs: 4AN2, 1SVC).
- Pharmacophore modeling : Identify critical hydrophobic/electrostatic features driving target engagement.
- MD simulations : Assess binding stability (100 ns trajectories) and free energy calculations (MM-PBSA) .
Validate predictions with SPR (surface plasmon resonance) for kinetic binding analysis.
How can in vitro findings on hinesol’s pro-apoptotic effects be translated into clinically relevant in vivo models?
- Use orthotopic tumor models (e.g., breast cancer in BALB/c mice) with bioluminescent tracking.
- Monitor toxicity via serum ALT/AST levels and hematological panels.
- Combine hinesol with standard chemotherapeutics (e.g., doxorubicin) to assess synergy (Chou-Talalay method) .
Include pharmacokinetic studies (plasma half-life, tissue distribution) using LC-MS/MS .
What quality control measures are essential for ensuring hinesol’s stability in long-term pharmacological studies?
- Store hinesol in argon-sealed vials at −80°C to prevent oxidation.
- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC checks.
- Use isotope-labeled internal standards (e.g., d4-hinesol) for quantification accuracy in biological matrices .
How do researchers address discrepancies in hinesol’s reported enantiomeric bioactivity across studies?
- Replicate key experiments using enantiomerically pure samples (synthesized via asymmetric catalysis ).
- Compare dose-response curves for (+)- and (−)-hinesol in identical assay conditions.
- Publish negative controls (e.g., racemic mixtures) and raw data in supplementary materials to enhance transparency .
What statistical frameworks are recommended for analyzing hinesol’s multifactorial effects in omics datasets?
- PCA (principal component analysis) to reduce dimensionality in transcriptomic/proteomic data.
- GSEA (gene set enrichment analysis) to identify pathway-level perturbations.
- ANOVA with Tukey’s post hoc test for multi-group comparisons.
Share code repositories (e.g., GitHub) for custom scripts used in analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
